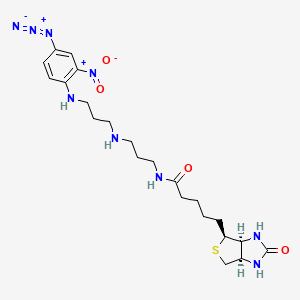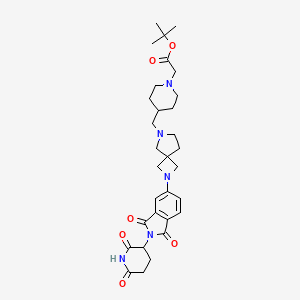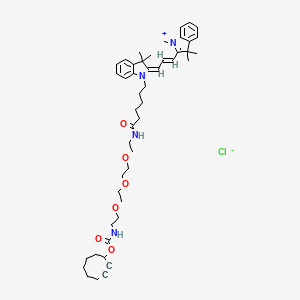
N-(4-Azido-2-nitrophenyl)-N''-biotinylnorspemidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Azido-2-nitrophenyl)-N’'-biotinylnorspemidine is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of an azido group, a nitrophenyl group, and a biotinylated norspemidine moiety, making it a valuable tool in biochemical research and molecular biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Azido-2-nitrophenyl)-N’'-biotinylnorspemidine typically involves multiple steps, starting with the preparation of the azido-nitrophenyl intermediate. This intermediate is then coupled with biotinylated norspemidine under specific reaction conditions. The key steps include:
Preparation of 4-Azido-2-nitrophenyl Intermediate: This involves the nitration of a suitable aromatic precursor followed by azidation.
Coupling Reaction: The azido-nitrophenyl intermediate is reacted with biotinylated norspemidine using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.
化学反応の分析
Types of Reactions
N-(4-Azido-2-nitrophenyl)-N’'-biotinylnorspemidine undergoes various chemical reactions, including:
Photolysis: Exposure to UV light results in the formation of a highly reactive nitrene species.
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Photolysis: UV light (320-350 nm) is used to activate the azido group.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Nucleophiles such as amines or thiols can react with the azido group.
Major Products Formed
Photolysis: Formation of nitrene intermediates.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-Azido-2-nitrophenyl)-N’'-biotinylnorspemidine has a wide range of applications in scientific research:
Biochemical Labeling: Used as a photoaffinity label to study protein interactions and binding sites.
Molecular Biology: Employed in the identification and characterization of biomolecules.
Medicinal Chemistry: Investigated for its potential in drug development and therapeutic applications.
Industrial Applications: Utilized in the development of diagnostic tools and biosensors.
作用機序
The mechanism of action of N-(4-Azido-2-nitrophenyl)-N’'-biotinylnorspemidine involves the formation of a reactive nitrene species upon exposure to UV light. This nitrene can covalently bind to nearby molecules, allowing for the identification and characterization of molecular interactions. The biotinylated norspemidine moiety facilitates the detection and isolation of labeled biomolecules through affinity chromatography techniques.
類似化合物との比較
Similar Compounds
- N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate (NAP-taurine)
- Sulfo-SANPAH (Sulfosuccinimidyl-6-(4’-azido-2’-nitrophenylamino)hexanoate)
Uniqueness
N-(4-Azido-2-nitrophenyl)-N’'-biotinylnorspemidine is unique due to its combination of an azido-nitrophenyl group and a biotinylated norspemidine moiety. This combination allows for specific and efficient labeling of biomolecules, making it a valuable tool in various research applications.
特性
分子式 |
C22H33N9O4S |
|---|---|
分子量 |
519.6 g/mol |
IUPAC名 |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-(4-azido-2-nitroanilino)propylamino]propyl]pentanamide |
InChI |
InChI=1S/C22H33N9O4S/c23-30-29-15-7-8-16(18(13-15)31(34)35)25-11-3-9-24-10-4-12-26-20(32)6-2-1-5-19-21-17(14-36-19)27-22(33)28-21/h7-8,13,17,19,21,24-25H,1-6,9-12,14H2,(H,26,32)(H2,27,28,33)/t17-,19-,21-/m0/s1 |
InChIキー |
XNCXYYZHGGLPHP-CUWPLCDZSA-N |
異性体SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCNCCCNC3=C(C=C(C=C3)N=[N+]=[N-])[N+](=O)[O-])NC(=O)N2 |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCNCCCNC3=C(C=C(C=C3)N=[N+]=[N-])[N+](=O)[O-])NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine](/img/structure/B12372818.png)





![3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid](/img/structure/B12372842.png)
![(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B12372863.png)
![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)


![(2S)-2-[[(1S)-5-[6-[[4-[[(2S)-1-[[(2S)-1-(3-azidopropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl]amino]hexanoyl-[(3-chlorophenyl)methyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12372878.png)
![1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide](/img/structure/B12372881.png)
